

# Technical Guide: 4-Bromo-3,5-difluorobenzyl Chloride

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## Compound of Interest

Compound Name:	4-Bromo-3,5-difluorobenzyl chloride
CAS No.:	1805524-18-8
Cat. No.:	B1411156

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## Executive Summary

**4-Bromo-3,5-difluorobenzyl chloride** (Formula:  $C_7H_4BrClF_2$ ) is a polyhalogenated benzyl halide scaffold employed in drug discovery to introduce a metabolically stable, lipophilic motif into lead compounds. Its structural uniqueness lies in the 3,5-difluoro substitution pattern, which electronically deactivates the ring while providing metabolic blockade, and the 4-bromo moiety, which serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide provides a definitive analysis of its molecular weight (including isotopic distribution for mass spectrometry), a high-fidelity synthesis protocol, and its strategic utility in structure-activity relationship (SAR) studies.

## Molecular Weight & Isotopic Characterization

For researchers using high-resolution mass spectrometry (HRMS), the "average" molecular weight is insufficient due to the significant natural abundance of bromine and chlorine isotopes.

## Exact Mass vs. Molar Mass

Property	Value	Notes
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClF <sub>2</sub>	
Average Molar Mass	241.46 g/mol	Used for stoichiometry/weighing.
Monoisotopic Mass	239.9136 Da	Based on <sup>79</sup> Br (50.69%) and <sup>35</sup> Cl (75.78%).
Exact Mass (Most Abundant)	241.9115 Da	Corresponds to the <sup>79</sup> Br/ <sup>37</sup> Cl or <sup>81</sup> Br/ <sup>35</sup> Cl isotopologues.

## Mass Spectrometry Isotope Pattern

The presence of one bromine (Br) and one chlorine (Cl) atom creates a distinct "quartet-like" isotopic signature (M, M+2, M+4) that serves as a diagnostic fingerprint in LC-MS analysis.

- M+0 (239.9 Da): Contains <sup>79</sup>Br + <sup>35</sup>Cl. Relative Intensity: ~100%
- M+2 (241.9 Da): Contains <sup>81</sup>Br + <sup>35</sup>Cl or <sup>79</sup>Br + <sup>37</sup>Cl. Relative Intensity: ~130% (Due to overlapping contributions).
- M+4 (243.9 Da): Contains <sup>81</sup>Br + <sup>37</sup>Cl. Relative Intensity: ~30%<sup>[1][2]</sup>

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*Analyst Note: When integrating peaks for quantitative analysis, ensure the extraction window covers the M+2 peak, as it is often the most intense signal in Br+Cl systems.*

## Chemical Properties & Stability

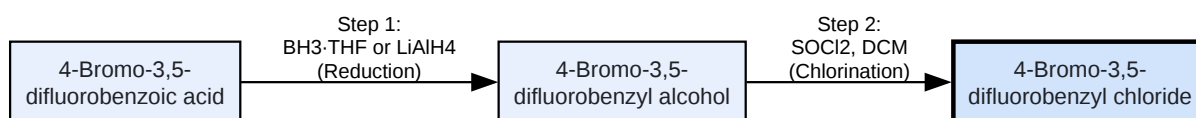
Parameter	Description
Physical State	Low-melting solid or viscous oil (dependent on purity).
Solubility	Soluble in DCM, THF, EtOAc; insoluble in water.
Reactivity Profile	Electrophile: The benzylic chloride is highly reactive toward nucleophiles (amines, thiols, alkoxides). Lachrymator: Hydrolyzes slowly to release HCl; potent eye/respiratory irritant.
Storage	Store at 2–8°C under inert atmosphere (Ar/N <sub>2</sub> ). Moisture sensitive.

## Synthesis & Manufacturing Protocol

While the bromide derivative is commercially common, the chloride variant is often preferred for specific alkylation kinetics (slower, more controlled reaction than bromide) or stability reasons.

## Retrosynthetic Analysis

The most robust route proceeds via the reduction of the corresponding benzoic acid, followed by chlorination.



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Figure 1: Two-step synthesis pathway from the benzoic acid precursor.

## Detailed Experimental Protocol

Objective: Synthesis of **4-Bromo-3,5-difluorobenzyl chloride** from 4-bromo-3,5-difluorobenzyl alcohol.

Reagents:

- Starting Material: 4-Bromo-3,5-difluorobenzyl alcohol (1.0 eq)
- Thionyl Chloride (SOCl<sub>2</sub>) (1.5 eq)
- Solvent: Dichloromethane (DCM), anhydrous
- Catalyst: DMF (catalytic, 2-3 drops)

#### Procedure:

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N<sub>2</sub>).
- Dissolution: Charge the RBF with 4-Bromo-3,5-difluorobenzyl alcohol (5.0 g, 22.4 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
- Addition: Add Thionyl Chloride (2.45 mL, 33.6 mmol) dropwise over 15 minutes. Caution: Gas evolution (SO<sub>2</sub>, HCl). Add 2 drops of DMF to catalyze the reaction.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
- Workup:
  - Concentrate the reaction mixture under reduced pressure to remove DCM and excess SOCl<sub>2</sub>.
  - Redissolve the residue in DCM (50 mL) and wash with saturated NaHCO<sub>3</sub> (2 x 30 mL) to neutralize residual acid.
  - Wash with Brine (30 mL), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.
- Purification: Concentrate the filtrate to yield the crude chloride. If necessary, purify via short-path silica gel chromatography (100% Hexanes) to obtain a clear, colorless oil/solid.

Yield Expectation: 85–95%.

## Applications in Drug Discovery

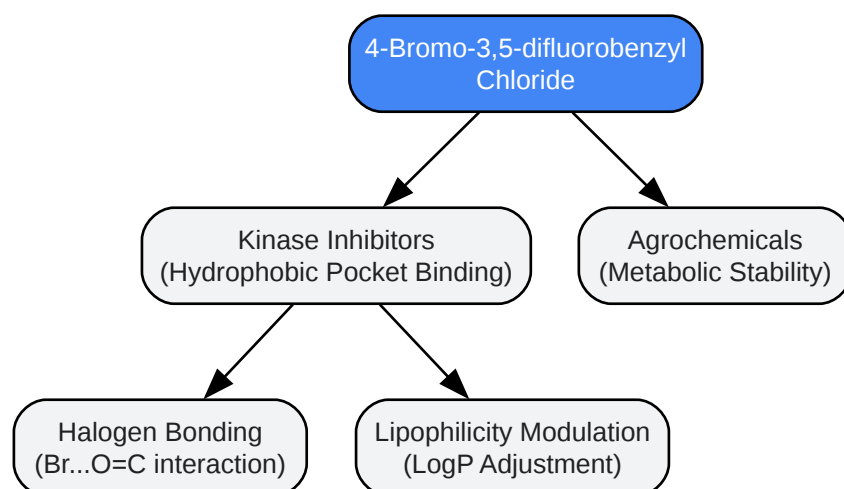
The 4-Bromo-3,5-difluorobenzyl motif is a "privileged scaffold" in medicinal chemistry.

## Strategic Design Elements

- **Metabolic Blocking:** The fluorine atoms at positions 3 and 5 block the metabolic "soft spots" on the phenyl ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
- **Electronic Modulation:** The electron-withdrawing nature of the halogens lowers the pKa of the benzyl protons and modulates the electron density of the aromatic ring, affecting  
-  
stacking interactions with target proteins.
- **Orthogonal Functionalization:** The 4-position bromine is chemically orthogonal to the benzyl chloride.
  - Step 1: Alkylation of a nucleophile (e.g., amine, phenol) using the benzyl chloride.
  - Step 2: Suzuki or Buchwald-Hartwig coupling at the bromine position to extend the molecule.

## Case Study: Fragment-Based Drug Design (FBDD)

In kinase inhibitor development, this scaffold is often used to occupy hydrophobic pockets. The bromine atom can notably participate in Halogen Bonding (X-bond) with backbone carbonyls of the protein, a specific interaction that can increase potency by 10–100 fold compared to the hydrogen analog.



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Figure 2: Mechanistic utility of the scaffold in therapeutic development.

## Safety & Handling

- Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.[3]
- PPE Requirements: Chemical splash goggles, face shield, nitrile gloves (double-gloved recommended), and lab coat.
- Engineering Controls: MANDATORY use of a chemical fume hood. The compound releases HCl upon contact with moisture and is a potent tear gas.
- Spill Cleanup: Neutralize with dilute sodium bicarbonate solution before absorbing with inert material (vermiculite).

## References

- PubChem Compound Summary. (2025). 4-Bromo-3,5-difluorobenzyl derivatives. National Center for Biotechnology Information. [[Link](#)]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [[Link](#)]

- Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. [[Link](#)]

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## Sources

- [1. Isotopes in Mass Spectrometry - Chemistry Steps \[chemistrysteps.com\]](#)
- [2. 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride | C7HBrCl2F2O | CID 176140249 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. chemwhat.com \[chemwhat.com\]](#)
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